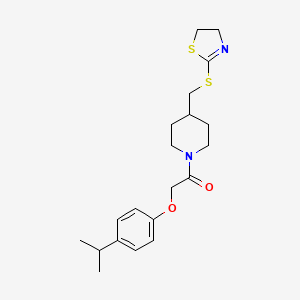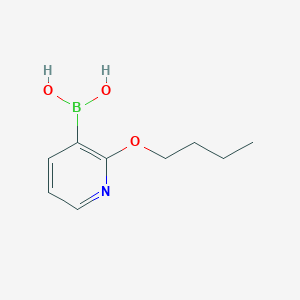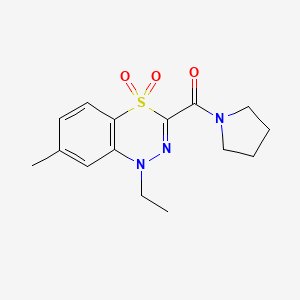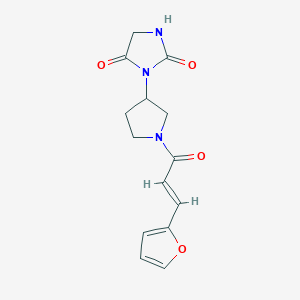
1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone is a useful research compound. Its molecular formula is C20H28N2O2S2 and its molecular weight is 392.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The chemical compound of interest, due to its complex structure, plays a significant role in various synthesis and characterization studies, serving as a precursor or intermediate in the creation of novel compounds. For instance, studies have demonstrated the synthesis of related compounds with potential biological applications, such as cytotoxicity evaluation and molecular docking studies to understand their interactions with carrier proteins for potential therapeutic use (Govindhan et al., 2017). These processes often involve sophisticated techniques like click chemistry, spectroscopic characterization (IR, NMR, MS), and thermal stability analysis (TGA, DSC), alongside structural confirmation through single crystal XRD analysis.
Wound Healing Potential
The compound's derivatives have been explored for their in vivo wound-healing potential, showing significant efficacy in accelerating wound closure and enhancing the healing process in animal models. Research involving related chemical structures has reported notable wound healing, faster epithelialization, and increased tensile strength of wounds, indicating the potential therapeutic benefits of these compounds in promoting tissue regeneration and repair (Vinaya et al., 2009).
Antibacterial Activity
Electrochemical synthesis techniques utilizing compounds with similar structural frameworks have been employed to create new derivatives with antibacterial properties. These methods involve the oxidation of specific precursors in the presence of nucleophiles, leading to arylthiobenzazoles with potential as antibacterial agents. This showcases the versatility of such compounds in contributing to the development of new antimicrobial treatments (Amani & Nematollahi, 2012).
Analgesic and Anti-inflammatory Activities
Further research into related compounds has identified derivatives with pronounced analgesic and anti-inflammatory effects. These studies have synthesized new chemical entities, evaluating their pharmacological activities in comparison to standard drugs. The results suggest these compounds could offer a novel approach to pain and inflammation management, with higher efficacy and potentially fewer side effects than existing medications (Palaska et al., 1993).
Eigenschaften
IUPAC Name |
1-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2S2/c1-15(2)17-3-5-18(6-4-17)24-13-19(23)22-10-7-16(8-11-22)14-26-20-21-9-12-25-20/h3-6,15-16H,7-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNBICLYMKEHST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)CSC3=NCCS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(3,5-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2388878.png)


![{3-[(Methylthio)methyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride](/img/no-structure.png)
![Methyl 6-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2388883.png)


![5-Methoxycarbonyl-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2-oxopyridine-3-carboxylic acid](/img/structure/B2388890.png)

![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2388894.png)
![5,6-Dimethyl-7-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2388895.png)
![N-[(4-Chlorophenyl)methyl]-5-fluoro-6-methylpyrimidin-4-amine](/img/structure/B2388896.png)
![2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline](/img/structure/B2388897.png)
